Product packaging for Tetrakis(2-methacryloxyethoxy)silane(Cat. No.:CAS No. 116491-91-9)

Tetrakis(2-methacryloxyethoxy)silane

Cat. No.: B053058
CAS No.: 116491-91-9
M. Wt: 544.6 g/mol
InChI Key: VICHSFFBPUZUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrakis(2-methacryloxyethoxy)silane is a high-purity, tetrafunctional silane coupling agent engineered for advanced materials science and polymer research. Its core structure features four methacrylate-terminated ethoxy chains bonded to a central silicon atom, enabling dual reactivity. The molecule undergoes hydrolytic condensation via its silane center to form robust siloxane (Si-O-Si) networks, while the methacryloxy groups participate in radical polymerization reactions. This unique mechanism allows it to act as a covalent bridge between inorganic surfaces (e.g., glass, silica, metal oxides) and organic polymer matrices, such as acrylates and methacrylates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36O12Si B053058 Tetrakis(2-methacryloxyethoxy)silane CAS No. 116491-91-9

Properties

CAS No.

116491-91-9

Molecular Formula

C24H36O12Si

Molecular Weight

544.6 g/mol

IUPAC Name

2-[tris[2-(2-methylprop-2-enoyloxy)ethoxy]silyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C24H36O12Si/c1-17(2)21(25)29-9-13-33-37(34-14-10-30-22(26)18(3)4,35-15-11-31-23(27)19(5)6)36-16-12-32-24(28)20(7)8/h1,3,5,7,9-16H2,2,4,6,8H3

InChI Key

VICHSFFBPUZUOR-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCO[Si](OCCOC(=O)C(=C)C)(OCCOC(=O)C(=C)C)OCCOC(=O)C(=C)C

Origin of Product

United States

Synthetic Methodologies for Tetrakis 2 Methacryloxyethoxy Silane and Its Derivatives

Precursor Synthesis Routes for Methacryloxyethoxy-Functionalized Silanes

The creation of methacryloxyethoxy-functionalized silanes, the building blocks for the title compound, can be achieved through several established synthetic pathways. Organofunctional silanes combine an inorganic, hydrolyzable silane (B1218182) moiety with a reactive organic group in a single molecule. rsc.org The primary methods for synthesizing these precursors include hydrosilylation and nucleophilic substitution reactions.

Hydrosilylation: This is a widely utilized method for forming silicon-carbon bonds. rsc.org The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. For methacryloxyethoxy precursors, this typically involves reacting an allyl-functionalized ether, like allyl 2-methoxyethyl methacrylate (B99206), with a hydrosilane such as triethoxysilane (B36694) in the presence of a catalyst, often based on platinum. mdpi.com

Nucleophilic Substitution: This approach involves reacting a chlorosilane with an alcohol containing the desired methacrylate group. For instance, various methacryloyloxymethylalkoxysilanes have been synthesized through nucleophilic substitution reactions that start with chloromethylalkoxysilanes, often under phase-transfer catalysis conditions to improve reaction efficiency. afinitica.com

These synthesis routes allow for the creation of a library of organofunctional silanes with varied functionalities, which can then be used to build more complex structures like Tetrakis(2-methacryloxyethoxy)silane. rsc.org

Synthesis RouteTypical ReactantsCommon CatalystsKey Characteristics
HydrosilylationAllyl-functionalized methacrylate ether + Hydrosilane (e.g., Triethoxysilane)Platinum-based (e.g., Chloroplatinic acid), Iridium-basedEfficient Si-C bond formation; potential for side reactions depending on catalyst system. rsc.orgmdpi.com
Nucleophilic SubstitutionHalogenated silane (e.g., Chloromethylalkoxysilane) + Methacrylate-functionalized alcoholPhase Transfer CatalystsEffective for creating silanes with short spacer groups; reactivity can be high. afinitica.com
Thiol-(meth)acrylate Michael AdditionMercapto-functionalized silane (e.g., 3-mercaptopropyltrimethoxysilane) + Methacrylate esterPhosphines (e.g., DMPP), AminesRapid and efficient under mild conditions; high conversion rates. rsc.org

Hydrolysis and Condensation Pathways in this compound Systems

The transformation of this compound from a monomer into a cross-linked polysiloxane network is governed by the sol-gel process, which involves two fundamental reactions: hydrolysis and condensation. nih.gov

Hydrolysis: In the presence of water, the alkoxy groups (in this case, the 2-methacryloxyethoxy groups) attached to the silicon atom are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). This reaction can be catalyzed by either an acid or a base. ijmse.orgresearchgate.net The rate of hydrolysis is influenced by several factors, including pH, the water-to-silane ratio, and the solvent used. researchgate.net

Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si). ijmse.org This process releases water or alcohol as a byproduct and results in the growth of the polymer network.

The kinetics of these two reactions are critically important. Under acidic conditions, hydrolysis tends to be rapid, leading to a large number of silanol groups that slowly condense, often resulting in weakly branched, more linear polymer chains. researchgate.net Conversely, basic catalysis typically leads to slower hydrolysis but a faster condensation rate, which promotes the formation of more highly branched, compact, and particulate structures. ijmse.orgresearchgate.net The structure of the silane itself also plays a role; for example, the reactivity of methacryloyloxymethylalkoxysilanes is significantly higher than that of silanes with longer propyl spacer groups, which is attributed to intramolecular electronic effects. afinitica.com

ParameterEffect on Hydrolysis RateEffect on Condensation RateResulting Network Structure
Acidic pH (e.g., <5)FastSlowPrimarily linear or weakly branched polymers. researchgate.net
Basic pH (e.g., >7)SlowFastHighly branched, cross-linked networks and colloidal particles. ijmse.orgresearchgate.net
High Water/Silane RatioIncreases rate (up to a point)Favors complete condensationLeads to more complete network formation. mdpi.com
Low Water/Silane RatioSlow and potentially incompleteIncompleteResults in residual unreacted groups in the final material.

Controlled Synthesis of this compound for Tailored Material Architectures

By carefully manipulating the hydrolysis and condensation pathways, it is possible to control the synthesis of materials derived from this compound to achieve specific, tailored architectures. This control is the foundation of using sol-gel chemistry to design advanced materials. osti.gov

For example, to create a dense, non-porous coating, one might use conditions that favor the formation of linear or weakly branched polymers that can pack efficiently before final curing. This is often achieved under acidic catalysis with a controlled amount of water. researchgate.net

To produce porous materials like aerogels or structured nanoparticles, conditions that promote the formation of discrete, highly cross-linked colloidal particles are preferred. researchgate.net This is typically accomplished using base catalysis, where rapid condensation leads to the growth of particles that then aggregate to form a gel network with interstitial pores. nih.govijmse.org

Furthermore, the dual functionality of this compound allows for a two-stage polymerization process. The initial sol-gel reaction forms the inorganic polysiloxane backbone via hydrolysis and condensation. Subsequently, the methacrylate groups remain available for organic polymerization, typically initiated by UV light or thermal energy. This hybrid nature allows for the creation of robust organic-inorganic composite materials where the properties of both components can be precisely controlled and combined. dakenchem.com

Polymerization and Network Formation Kinetics of Tetrakis 2 Methacryloxyethoxy Silane

Photopolymerization Mechanisms Initiated by Tetrakis(2-methacryloxyethoxy)silane

The photopolymerization of this compound (TetMESi) is a complex process governed by several factors. The kinetics of this process are influenced by the temperature dependence of the propagation step, the effect of diffusion on radical termination, the rise in the glass transition temperature during curing, and topological constraints that can limit complete conversion. nih.gov The resulting polymers often exhibit very broad glass transition regions, suggesting their potential utility in high-temperature applications. nih.gov

Radical Polymerization Contributions of this compound

The methacrylate (B99206) groups of this compound are susceptible to free-radical polymerization. This process can be initiated by standard photoinitiators that generate radicals upon exposure to electromagnetic radiation, typically in the visible or UV range. researchgate.net The polymerization of multifunctional methacrylates like TetMESi is a cross-linking reaction. nih.gov The efficiency of this cross-linking is dependent on the flexibility of the functional groups within the developing polymer network. nih.gov

Synergistic Radical and Cationic Photopolymerization in this compound Blends

In certain formulations, this compound can participate in synergistic photopolymerization reactions that involve both radical and cationic mechanisms. researchgate.net While the methacrylate groups undergo free-radical polymerization, other components in a blend, such as epoxides, can polymerize via a cationic mechanism. The presence of the silane (B1218182) can be beneficial in these hybrid systems. For instance, the hydrolysis of the ethoxysilane (B94302) groups can lead to the formation of an inorganic network, which can interpenetrate the organic polymer network. nih.gov

Thermal Curing Mechanisms of this compound Systems

While photopolymerization is a common method for curing this compound, thermal curing is also a viable option. researchgate.net The thermal curing of this compound would likely proceed through two primary mechanisms:

Thermal-induced radical polymerization: At elevated temperatures, thermal initiators can decompose to generate free radicals, which then initiate the polymerization of the methacrylate groups. In some cases, spontaneous thermal polymerization can occur even without an initiator, although this typically requires higher temperatures.

Hydrolysis and condensation of the silane core: The ethoxy groups on the silicon atom are susceptible to hydrolysis, which can be accelerated by heat and the presence of moisture and a catalyst (acidic or basic). This hydrolysis reaction forms silanol (B1196071) groups (Si-OH). These silanol groups can then undergo condensation reactions with other silanol groups or with unreacted ethoxy groups, forming stable siloxane bridges (Si-O-Si). This process leads to the formation of a rigid, three-dimensional inorganic network.

The interplay of these two mechanisms results in the formation of a hybrid organic-inorganic network structure.

Interpenetrating Polymer Network (IPN) Formation with this compound

Interpenetrating Polymer Networks (IPNs) are composed of two or more independent polymer networks that are physically entangled but not covalently bonded to each other. This compound is a valuable component in the formation of IPNs due to its ability to form an inorganic silica-based network through hydrolysis and condensation, in addition to the organic polymer network formed from its methacrylate groups. nih.gov

In a blend with other monomers, such as a BisGMA/BADGE system, the addition of TetMESi has been shown to lead to higher degrees of reaction. researchgate.net The resulting IPNs often exhibit a two-phase structure, and the inclusion of the silane can significantly increase the rubbery modulus of the material due to the reinforcing effect of the in-situ formed nano-silica particles. researchgate.net

The kinetics of IPN formation are influenced by the curing order of the individual components. The formation of these networks can be categorized as either simultaneous or sequential.

Simultaneous IPN Formation Processes Involving this compound

In a simultaneous IPN formation, the different polymer networks are formed at the same time. For a system containing this compound and another monomer system (e.g., an epoxy), this would involve the simultaneous initiation of the radical polymerization of the methacrylate groups and the polymerization of the other monomer, alongside the hydrolysis and condensation of the silane. nih.gov This can be achieved by using a combination of photoinitiators that are activated by the same light source but initiate different polymerization mechanisms, or by using a combination of thermal and photo-curing methods.

Sequential IPN Formation with this compound Components

Sequential IPN formation involves the formation of one polymer network first, followed by the formation of the second network within the first. In the context of this compound, this could involve first polymerizing the methacrylate groups to form a cross-linked organic network. This network is then swollen with a second monomer system, which is subsequently polymerized in situ. Alternatively, the inorganic network from the silane could be formed first through hydrolysis and condensation, followed by the polymerization of the methacrylate groups or another monomer that has been introduced into the system.

Below is a data table summarizing the kinetic parameters for the photopolymerization of bifunctional acrylic monomers, which share similarities with the methacrylate groups in this compound.

Monomer Chain LengthKinetic Constant for Propagation (kp)Kinetic Constant for Termination (kt)Kinetic Chain Length
Short ChainDecreases at low conversionDecreases with increasing conversionLower
Long ChainHigher than short chainDecreases with increasing conversionHigher

Crosslinking Density and Network Architecture Control in this compound Polymers

The photopolymerization kinetics of TetMESi are governed by a complex interplay of factors including the temperature-dependent propagation step, the influence of diffusion on radical termination, and the escalating glass transition temperature as the curing process progresses. researchgate.net These elements, along with topological constraints, can prevent complete conversion, leaving some monomer molecules uncrosslinked within the polymer matrix. researchgate.net The resulting polymers are characterized by very broad glass transition regions, a feature that suggests their potential utility in high-temperature applications. researchgate.net

Several key parameters can be manipulated to control the crosslinking density and network architecture of polymers derived from this compound. These include monomer concentration, initiator concentration, and the incorporation of co-monomers.

Influence of Monomer and Initiator Concentration:

While direct studies on this compound are limited, general principles of free-radical polymerization provide a framework for understanding how monomer and initiator concentrations affect the network structure. In typical free-radical polymerizations, higher monomer concentrations can lead to a higher crosslinking density. This is because at higher concentrations, the probability of propagation reactions, which lead to longer polymer chains and more crosslinks, is increased relative to termination reactions.

Copolymerization as a Means of Network Architecture Control:

A significant strategy for modifying the network architecture and properties of this compound-based polymers is through copolymerization with other monomers. For instance, copolymerizing TetMESi with a difunctional monomer like diethylene glycol dimethacrylate (DEGDMA) allows for precise control over the final network structure. researchgate.net The relative ratios of the tetrafunctional TetMESi and the difunctional DEGDMA will directly influence the crosslink density. A higher proportion of TetMESi will result in a more tightly crosslinked and rigid network, while a higher proportion of DEGDMA will lead to a more flexible network with a lower crosslink density.

The table below illustrates the conceptual relationship between monomer composition and the expected network properties in a TetMESi/DEGDMA copolymer system.

Parameter Increasing TetMESi Concentration Increasing DEGDMA Concentration
Crosslinking Density IncreasesDecreases
Network Rigidity IncreasesDecreases
Glass Transition Temperature (Tg) IncreasesDecreases
Flexibility DecreasesIncreases

Detailed Research Findings on Polymer Structure:

Research on the photopolymerization of this compound has provided insights into the resulting network. The temperature at which polymerization is carried out significantly affects the kinetics. The process is primarily controlled by the temperature dependence of the propagation step. As the polymerization proceeds, the increasing glass transition temperature of the forming network imposes diffusional limitations on the radical termination process. These factors, combined with inherent topological constraints, can limit the final degree of conversion of the methacrylate groups.

Dynamic mechanical analysis of the resulting polymers reveals very broad glass transition regions. This breadth is indicative of a heterogeneous network structure, which can arise from variations in crosslinking density throughout the material. This heterogeneity can be a desirable feature for applications requiring damping properties over a wide temperature range.

The following table summarizes the key factors influencing the network architecture of this compound polymers and the resulting structural characteristics.

Controlling Factor Effect on Network Architecture Resulting Polymer Characteristics
Temperature Influences propagation and termination ratesAffects the final conversion and degree of crosslinking
Monomer Concentration Higher concentration can increase crosslinkingPotentially higher modulus and lower swelling
Initiator Concentration Affects polymerization rate and chain lengthCan be optimized to achieve desired crosslink density
Copolymerization (e.g., with DEGDMA) Allows for tuning of crosslink densityEnables tailoring of mechanical properties from rigid to flexible

Advanced Material Systems Incorporating Tetrakis 2 Methacryloxyethoxy Silane

Organic-Inorganic Hybrid Materials Derived from Tetrakis(2-methacryloxyethoxy)silane

Organic-inorganic hybrid materials leverage the combined properties of both organic polymers and inorganic components, often resulting in materials with enhanced performance characteristics. This compound is a key compound in the formation of these hybrids due to its unique molecular structure. It features a central silicon atom, forming the inorganic core, and four arms, each terminating in a polymerizable methacrylate (B99206) group, which constitutes the organic component. This structure allows for the creation of a covalently bonded, interpenetrating network at the molecular level, where the inorganic siloxane domains provide hardness and thermal stability, while the organic methacrylate polymer imparts flexibility and toughness. epo.org These materials are distinct from traditional composites because the organic and inorganic phases are linked by strong chemical bonds, leading to a more homogenous material with improved properties. shinetsusilicone-global.com The dual reactivity of molecules like this compound enables them to act as bridges between organic and inorganic structures, forming the basis for a wide range of advanced hybrid systems. ohi-s.com

Silica-Based Material Synthesis with this compound Precursors

This compound can serve as a direct precursor in the synthesis of functionalized silica-based materials through processes like the sol-gel method. In this process, alkoxysilanes undergo hydrolysis and condensation reactions to form a three-dimensional silica (B1680970) (Si-O-Si) network. mdpi.comresearchgate.net When this compound is used, either alone or with other silica precursors like Tetraethyl Orthosilicate (TEOS), the resulting silica structure is inherently functionalized with methacrylate groups. nih.gov

The synthesis proceeds in two main steps:

Hydrolysis: The ethoxy groups attached to the silicon atom react with water, often in the presence of an acid or base catalyst, to form silanol (B1196071) groups (Si-OH).

Condensation: These silanol groups then react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol as byproducts. nih.govcmu.edu

This process builds a solid silica network where the organic methacrylate functionalities are covalently attached and distributed throughout the material. The resulting hybrid material is essentially a silica matrix with built-in polymerizable groups, ready for further reaction or for applications requiring a functional inorganic surface. The ability to directly synthesize alkoxysilanes from silica (SiO2) provides a pathway for creating these valuable precursors from abundant materials. nih.gov

Hybrid Coating Formulations Utilizing this compound

In the formulation of hybrid coatings, this compound acts as a highly effective cross-linking agent and adhesion promoter. When incorporated into a coating formulation, the silane (B1218182) component can form a durable siloxane network that provides exceptional hardness, scratch resistance, and thermal stability. researchgate.net Simultaneously, the four methacrylate groups can be polymerized through exposure to UV light or thermal initiation, forming a robust organic polymer network. researchgate.netresearchgate.net

This dual-network formation results in a coating with superior properties:

Enhanced Adhesion: The silane portion of the molecule can form covalent bonds with hydroxyl groups present on the surface of inorganic substrates like glass and metal, significantly improving coating adhesion. shinetsusilicone-global.com

Improved Mechanical Properties: The high degree of cross-linking provided by the four methacrylate groups leads to coatings with increased hardness and durability.

Chemical Resistance: The stable Si-O-Si backbone contributes to the coating's resistance against solvents and other chemicals. shinetsusilicone-global.com

A typical UV-curable hybrid coating formulation might involve mixing this compound with other monomers, oligomers, and a photoinitiator. researchgate.net Upon curing, the components polymerize to form a single, covalently bonded hybrid material that combines the benefits of both the inorganic siloxane network and the organic polymer matrix. epo.org

Composite Material Development with this compound as a Coupling Agent

Reinforcement Strategies in Polymer Composites via this compound

The primary reinforcement strategy involving this compound is to improve the stress transfer from the polymer matrix to the much stronger and stiffer inorganic filler particles. ohi-s.com When a composite material is under mechanical load, the coupling agent ensures that the load is efficiently distributed throughout the material, preventing stress concentrations at the filler-matrix interface that could lead to premature failure. This chemical bridge significantly enhances the mechanical properties of the composite. nbinno.com

PropertyUnsilanized Filler CompositeSilanized Filler CompositeImprovement Mechanism
Flexural Strength LowerSignificantly Higher cmu.eduEfficient stress transfer from matrix to filler via covalent bonds. ohi-s.com
Impact Resistance LowerHigher nbinno.comStronger interfacial adhesion prevents crack propagation along the filler surface.
Moisture Resistance LowerHigher ohi-s.comnbinno.comThe hydrophobic siloxane layer at the interface prevents water from weakening the bond.

The use of silane coupling agents transforms fillers from simple additives into active reinforcing components of the composite material. nbinno.com

Interfacial Engineering in Multi-Phase Composites Using this compound

Interfacial engineering refers to the deliberate modification of the boundary region (the interphase) between the matrix and filler to optimize composite properties. This compound is a tool for this engineering, allowing for precise control over the interfacial chemistry and physics. researchgate.netnist.gov By treating the filler surface with this silane, a new interphase is created that is chemically compatible with both the inorganic filler and the organic matrix. ohi-s.com

Key aspects of this interfacial engineering include:

Improved Wetting and Dispersion: Silane treatment can modify the surface energy of the filler particles, making them more compatible with the liquid resin before curing. This leads to better wetting of the fillers by the resin and prevents them from clumping together (agglomeration), ensuring a more uniform dispersion. shinetsusilicone-global.comnbinno.com

Formation of a Gradient Interphase: The coupling agent creates a gradual transition in properties from the rigid, inorganic filler to the softer, organic polymer matrix. This gradient helps to dissipate stress more effectively than a sharp, abrupt interface.

Hydrolytic Stability: The interface in a composite is often susceptible to degradation by moisture. The stable, water-resistant siloxane bonds formed by the coupling agent at the filler surface protect the interface from hydrolytic attack, improving the long-term durability of the composite. ohi-s.com

Through these mechanisms, this compound allows for the creation of high-performance composites with enhanced strength, durability, and reliability. cmu.edu

Applications in Dental Resin Materials and Related Composites

Modern dental restorative materials are advanced polymer composites, typically composed of a methacrylate-based resin matrix (such as Bis-GMA, UDMA, or TEGDMA) and inorganic fillers like silica, quartz, or various glasses. nist.govnih.gov The longevity and mechanical performance of these restorations depend heavily on the integrity of the bond between the filler particles and the resin matrix. ohi-s.com Silane coupling agents are essential components in these formulations to ensure a durable bond. researchgate.netnist.gov

While 3-methacryloxypropyltrimethoxysilane (MPTMS) is a commonly used silane in dentistry, a tetra-functional silane like this compound offers specific potential advantages. nih.govijbmc.org Its four methacrylate groups can participate extensively in the free-radical polymerization of the dental resin, creating a very high cross-link density at the filler-resin interface. This highly cross-linked interphase can lead to improved mechanical properties and enhanced resistance to degradation in the oral environment. ohi-s.com The silane functions by forming strong siloxane bonds with the silica-based fillers while the methacrylate groups copolymerize with the dental resin matrix, anchoring the filler particles securely in place. ohi-s.comnih.gov

The table below, based on findings for similar methacrylate silanes, illustrates the critical impact of silanization on the properties of dental composites.

PropertyComposite with Unsilanized FillersComposite with Silanized FillersSignificance in Dentistry
Compressive Strength LowerHigher nih.govResistance to chewing forces.
Flexural Strength LowerHigher ohi-s.comnih.govDurability and resistance to fracture.
Degree of Polymerization LowerHigher nih.govIndicates a more complete and stable polymer network.
Water Sorption HigherLower ohi-s.comReduced water absorption improves long-term stability and prevents degradation.

By improving the interfacial bond, silanization leads to dental composites with better mechanical strength and greater resistance to hydrolytic degradation from saliva, which is crucial for the long-term clinical success of dental restorations. ohi-s.comnih.gov

Adhesion Promotion in Dental Resin-Substrate Interfaces with this compound

In the context of dental applications, surface pretreatment of the substrate is a mandatory step to ensure a high-silica content for effective silanization. scispace.com For metallic substrates such as titanium, which is widely used for crowns and bridge substructures, this often involves grit-blasting with silica-coated alumina sand. cmu.edu Following this surface modification, the silane primer is applied.

Research investigating the efficacy of various experimental silane primers on the bond strength between a dental resin and a pre-treated titanium (Ti) substrate has provided specific insights into the performance of this compound. In one study, a 1% v/v solution of this compound blended with a non-functional cross-linking silane, bis-1,2-(triethoxysilyl)ethane, was evaluated. The shear bond strength was measured under different conditions to assess the durability of the adhesive interface. cmu.edu

The findings showed that the group treated with the this compound blend exhibited relatively low initial bonding values. Furthermore, after undergoing thermo-cycling, all specimens in this group experienced spontaneous debonding, indicating a weaker adhesive performance under these specific experimental conditions compared to other functional silanes like 3-acryloxypropyltrimethoxysilane. cmu.edu The intrusion of water at the interface is a significant concern in the oral environment, as it can lead to the degradation of the silane-aided bond over time. scispace.comcmu.edu The reversible nature of silanol group interactions with the substrate surface means they must compete with water, and the hydrolytic stability of the siloxane film formed is paramount for long-term success. cmu.edu

Table 1: Research Findings on Shear Bond Strength with this compound

Silane Primer Blend Substrate Key Finding Source
This compound + bis-1,2-(triethoxysilyl)ethane Silica-coated Titanium Exhibited relatively low bonding values and underwent spontaneous debonding after thermo-cycling. cmu.edu

Integration of this compound into Resin-Based Restorative Systems

This compound, with its four polymerizable methacryloxyethoxy groups, acts as a cross-linking agent. When used to treat inorganic fillers (e.g., silica), it forms a durable interface between the filler particles and the surrounding resin matrix, which typically consists of dimethacrylate-based monomers. semanticscholar.orgnih.gov The methacryloxy groups on the silane co-react with the resin monomers during polymerization, effectively incorporating the filler into the polymer network. semanticscholar.org

Optical and Optoelectronic Material Design Incorporating this compound

Liquid Crystal Alignment Layers Enhanced by this compound

In the fabrication of liquid crystal displays (LCDs), achieving a uniform orientation of liquid crystal (LC) molecules is essential for device performance. cmu.edu This is accomplished by using an alignment layer, a thin film coated onto the substrate that dictates the orientation of the LC molecules, which can be either parallel (planar) or perpendicular (homeotropic) to the surface. cmu.eduresearchgate.net While rubbed polyimide is a conventional choice, non-rubbing photoalignment techniques using photopolymers are of great interest. cmu.edu

Silane-based materials are used to form self-assembled monolayers that can serve as effective alignment layers. cmu.edu Research in this area has explored various silane structures, including those with photosensitive chromophores like cinnamate, which can induce alignment upon exposure to polarized UV light. cmu.edu The chemical structure of the silane, particularly the nature of the organic functional groups, determines the resulting alignment of the LC molecules. cmu.edu

While direct research specifically detailing the use of this compound for liquid crystal alignment layers is not prominent, the potential for related compounds has been noted. For instance, a patent by Kloosterboer and Touwslager mentioned the use of a tetra-acrylate silane in a liquid crystal display device. The four reactive acrylate groups are analogous to the methacrylate groups in this compound, suggesting that such tetra-functional silanes can be polymerized to form a stable, cross-linked network suitable for an alignment layer. The polymerization of these functional groups, potentially initiated by light, could create an anisotropic surface that directs the alignment of liquid crystal molecules.

Transparent Hybrid Systems for Advanced Optical Applications

This compound is a precursor for creating organic-inorganic hybrid materials, which are of significant interest for advanced optical applications due to their ability to combine the properties of both glasses and polymers. These materials are often synthesized via a sol-gel process, where molecular precursors undergo hydrolysis and condensation reactions to form a network. scispace.commdpi.com

The incorporation of organic functionalities, such as the methacryloxyethoxy groups of this silane, into an inorganic silica-based network allows for the tailoring of material properties. The methacrylate groups can be polymerized, often through photo-initiation, to form a cross-linked organic network intertwined with the inorganic siloxane (Si-O-Si) backbone. This process can yield transparent, monolithic glasses and coatings. semanticscholar.org

A study on the photopolymerization and hydrolysis of a closely related compound, Tetrakis[(methacryloxyethoxy)ethoxy]silane, highlighted that after the material was hydrolyzed and dried, it was transparent. The simultaneous photopolymerization of the methacrylate groups and hydrolysis/condensation of the silane component is a key strategy. Matching the rates of these two processes is important to avoid phase separation and loss of clarity, which would be detrimental to optical applications. Such hybrid materials, formed from multifunctional polymerizable silanes, are suitable for fabricating components like optical waveguides, where transparency and a tunable refractive index are critical. semanticscholar.org The sol-gel method using these precursors is advantageous for its low-cost and simple deposition procedure for creating high-quality optical coatings. csic.es

Interfacial Science and Adhesion Mechanisms of Tetrakis 2 Methacryloxyethoxy Silane

Silane (B1218182) Coupling Agent Functionality of Tetrakis(2-methacryloxyethoxy)silane

The primary function of this compound as a coupling agent is to act as a molecular bridge at the interface of dissimilar materials, typically an inorganic substrate (like glass or ceramics) and an organic polymer matrix (like a resin). dakenchem.comsisib.comdakenchem.com This bifunctional nature is conferred by its distinct chemical moieties. ecopowerchem.com The ethoxy groups attached to the silicon atom are hydrolyzable and can form strong covalent bonds with inorganic surfaces rich in hydroxyl groups. sisib.comraajournal.com Concurrently, the four methacrylate (B99206) groups are capable of polymerizing and co-reacting with a polymer matrix, thus creating a robust link between the two phases. dakenchem.comgelest.com

The tetrafunctionality of this compound distinguishes it from more common mono- or trifunctional silanes. With four reactive sites on both the inorganic and organic sides, it has the potential to create a highly cross-linked and dense interfacial layer. This extensive network of chemical bonds can significantly enhance the mechanical strength and durability of the composite material by improving stress transfer from the flexible polymer matrix to the rigid inorganic filler. researchgate.netresearchgate.net

Table 1: Functional Groups of this compound and Their Roles

Functional GroupChemical StructureRole in Adhesion
Ethoxy (-OCH2CH3)Si-O-CH2-CH3Hydrolyzes to form reactive silanol (B1196071) (Si-OH) groups that bond with inorganic substrates. shinetsusilicone-global.comgelest.com
MethacrylateCH2=C(CH3)COO-Polymerizes and co-reacts with the organic polymer matrix, forming covalent bonds. dakenchem.compowerchemical.net

Chemical Bonding Interactions at Organic-Inorganic Interfaces Facilitated by this compound

The adhesion promotion mechanism of this compound involves a series of chemical reactions at the organic-inorganic interface. On the inorganic side, the process begins with the hydrolysis of the ethoxy groups in the presence of water to form silanol groups (Si-OH). researchgate.netontosight.ai These silanols then condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970) or alumina, forming stable covalent siloxane bonds (Si-O-Si). raajournal.comacs.org

Role of Hydrolysis and Condensation in Interfacial Layer Formation

The formation of a stable interfacial layer by this compound is critically dependent on the processes of hydrolysis and condensation. nih.gov Hydrolysis is the initial step where the ethoxy groups (Si-OCH2CH3) are converted to reactive silanol groups (Si-OH) in the presence of water. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts. gelest.comresearchgate.net Generally, hydrolysis is faster for methoxy (B1213986) groups than for ethoxy groups. shinetsusilicone-global.com

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation in two ways:

Self-condensation: Silanol groups can react with each other to form a cross-linked polysiloxane network (Si-O-Si). Given the tetrafunctional nature of this compound, this self-condensation can lead to the formation of a dense, three-dimensional network at the interface. nih.govccl.net

Interfacial condensation: Silanol groups can also condense with the hydroxyl groups on the surface of the inorganic substrate, forming covalent bonds that anchor the silane to the surface. raajournal.comacs.org

The kinetics of hydrolysis and condensation are crucial for the development of the interfacial layer. A well-controlled reaction allows for the formation of a uniform and stable silane layer, which is essential for optimal adhesion. mdpi.comresearchgate.net

Table 2: Factors Influencing Hydrolysis and Condensation of Alkoxysilanes

FactorEffect on Hydrolysis RateEffect on Condensation Rate
pH Catalyzed by both acid and base; generally faster under acidic conditions. gelest.comDependent on pH; can be catalyzed by both acids and bases.
Solvent The presence of water is essential. Alcohols are often used as co-solvents to improve solubility.Influenced by solvent polarity and water concentration.
Temperature Increases with increasing temperature.Increases with increasing temperature.
Catalyst Can be accelerated by acid or base catalysts.Can be accelerated by acid or base catalysts.

Molecular Entanglement and Interpenetrating Polymer Network Formation at Interfaces

Beyond covalent bonding, the adhesion promoted by this compound is also significantly influenced by physical interactions such as molecular entanglement and the formation of interpenetrating polymer networks (IPNs). raajournal.comnih.gov An IPN is a polymer blend comprising two or more cross-linked networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.gov

The four long and flexible 2-methacryloxyethoxy arms of the silane molecule can penetrate into the polymer matrix. Upon polymerization of the matrix and the methacrylate groups of the silane, these entangled chains become permanently locked in place. researchgate.net This creates a diffuse and graded interphase region rather than a sharp interface, which is highly effective at dissipating stress and preventing crack propagation. raajournal.com

The high density of methacrylate groups in this compound promotes the formation of a highly cross-linked network that can interpenetrate with the polymer matrix, leading to a semi-IPN structure. nih.gov This molecular-level interlocking contributes significantly to the toughness and durability of the adhesive bond. researchgate.net

Influence of Surface Pretreatment on this compound Adhesion Efficacy

The effectiveness of this compound as an adhesion promoter is highly dependent on the condition of the substrate surface. zmsilane.combeyond-materials.com Proper surface pretreatment is essential to ensure the availability of reactive sites for bonding and to maximize the interaction between the silane and the substrate. nih.govresearchgate.net

Common surface pretreatment methods include:

Cleaning: Removal of organic contaminants, oils, and debris from the surface is the first critical step. This can be achieved using solvents, detergents, or plasma cleaning. zmsilane.com

Abrasion: Mechanical methods like sandblasting or grinding can increase the surface area and create a more reactive surface. researchgate.netnih.gov

Chemical Etching: For materials like ceramics, acid etching can create a micro-retentive surface and increase the density of surface hydroxyl groups. nih.gov

Plasma Treatment: Exposure to plasma can activate the surface by introducing reactive functional groups and increasing surface energy. researchgate.net

The choice of pretreatment method depends on the nature of the substrate. For silica-based materials, creating a high density of surface silanol groups is paramount for effective silanization. dental-tribune.comjst.go.jp For non-silica substrates, a pretreatment that deposits a thin layer of silica, such as tribochemical silica-coating, may be necessary to facilitate bonding with the silane. researchgate.netdental-tribune.com The concentration of the silane solution and the application method also play a crucial role in the formation of a uniform and effective interfacial layer. sisib.comresearchgate.net

Table 3: Common Surface Pretreatment Methods and Their Effects

Pretreatment MethodMechanismEffect on SurfaceSuitable Substrates
Solvent Cleaning Dissolves organic contaminants.Removes surface impurities.Most substrates.
Sandblasting Mechanical abrasion with abrasive particles.Increases surface roughness and area. researchgate.netMetals, ceramics, composites. nih.gov
Acid Etching Chemical dissolution of the surface.Creates micro-porosity and increases hydroxyl groups. nih.govGlass, ceramics.
Plasma Treatment Ionized gas bombardment.Removes contaminants and introduces reactive groups.Polymers, metals, ceramics.
Tribochemical Silica-Coating Mechanical deposition of a silica layer.Creates a silica-rich surface for silane bonding. researchgate.netMetals, zirconia.

Characterization Techniques for Tetrakis 2 Methacryloxyethoxy Silane Materials

Spectroscopic Analysis of Tetrakis(2-methacryloxyethoxy)silane and its Polymers

Spectroscopic techniques are fundamental in identifying the chemical structure of the this compound monomer and tracking its transformation during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within the this compound molecule and monitoring the polymerization process. The analysis of the monomer's spectrum reveals characteristic absorption bands corresponding to its distinct chemical moieties. Upon polymerization, changes in the FTIR spectrum, particularly the disappearance or reduction in intensity of the vinyl C=C bond peak, confirm the conversion of the monomer.

Key vibrational bands for this compound are associated with the methacrylate (B99206) and siloxane groups. For instance, the carbonyl group (C=O) of the methacrylate ester typically shows a strong absorption peak, while the carbon-carbon double bond (C=C) has a characteristic stretching vibration. The Si-O-C linkages also present distinct bands. Studies on polymers derived from this monomer use FTIR to confirm the hydrolysis of the Si-O-C bond and the subsequent formation of silica (B1680970) nanostructures. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1720
C=C (Vinyl)Stretching~1638
C-O (Ester)Stretching~1160-1250
Si-O-CAsymmetric Stretching~1080-1100
=C-HBending~940

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of the this compound monomer. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural map of the molecule.

In ¹H NMR, the vinyl protons of the methacrylate group exhibit characteristic chemical shifts, as do the protons of the methyl group and the ethoxy bridges. The integration of these signals provides quantitative data on the relative number of protons in each environment, confirming the molecule's purity and identity. Similarly, ¹³C NMR spectra show distinct signals for the carbonyl carbon, vinyl carbons, and the carbons within the ethoxy and methyl groups. Research has confirmed the use of NMR for the characterization of the Tetrakis[(methacryloyloxy)ethoxy]silane monomer. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)
=CH₂ (vinyl)~6.1 and ~5.5
-O-CH₂-CH₂-O-~4.2 and ~3.8
-CH₃~1.9

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)~167
C=CH₂ (vinyl)~136
C=CH₂ (vinyl)~125
-O-CH₂-~66
-CH₂-O-Si~63
-CH₃~18

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of this compound. It is particularly sensitive to non-polar bonds, making it well-suited for observing the C=C and Si-O-Si bonds. The Raman spectrum provides a unique vibrational fingerprint of the molecule.

Key peaks in the Raman spectrum of the monomer would include strong signals for the C=C stretching vibration of the methacrylate group (around 1640 cm⁻¹) and the C=O stretching vibration (around 1720 cm⁻¹). During polymerization and cross-linking, Raman spectroscopy can be used to monitor the decrease in the C=C bond intensity. scirp.org Furthermore, in subsequent hydrolysis and condensation reactions of the silane (B1218182) moiety, the formation of Si-O-Si networks can be observed by the appearance of new bands in the 500-600 cm⁻¹ region. scirp.org

Advanced Spectroscopic Methods (e.g., Positron Annihilation Lifetime Spectroscopy)

Positron Annihilation Lifetime Spectroscopy (PALS) is an advanced technique used to probe the free volume at the atomic scale within a polymer matrix. ortec-online.com PALS measures the lifetime of ortho-Positronium (o-Ps), a positron-electron bound state, which tends to localize in regions of lower electron density, such as the free volume holes in a polymer. nih.gov The lifetime of o-Ps is correlated with the size of these holes, while its intensity relates to their concentration. ortec-online.com

While specific PALS studies on polymers made exclusively from this compound are not widely reported, the technique is broadly applied to methacrylate-based polymer networks. chemicalpapers.com For polymers derived from this tetrafunctional silane, PALS could provide valuable insights into how factors like crosslinking density, hydrolysis, and the formation of in-situ silica domains affect the size and distribution of free volume holes. This information is critical for understanding and predicting material properties such as mechanical behavior, thermal properties, and permeability to gases and liquids. nih.gov

Morphological and Microstructural Characterization

Microscopy techniques are employed to visualize the surface and internal structure of materials prepared using this compound, providing critical information on their physical architecture from the nano- to the micro-scale.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Analysis

Scanning Electron Microscopy (SEM) is a vital tool for characterizing the morphology of polymers and composites containing this compound. It provides high-resolution images of the material's surface topography and, through the analysis of fractured or polished cross-sections, its internal microstructure.

Table of Compounds Mentioned

Compound Name Abbreviation
This compound TetMESi
Diethylene Glycol Dimethacrylate -

Atomic Force Microscopy (AFM) for Nanoscale Topography

When a substrate is treated with a silane coupling agent like this compound, AFM can be used to observe the formation of the silane layer. The analysis can reveal whether the silane forms a uniform monolayer or if it results in the formation of agglomerates on the surface. The topography of the cured polymer matrix incorporating this silane can also be examined to understand how the crosslinker influences the final surface texture. For instance, in dental composites, the surface roughness at the nanoscale is a critical factor for wear resistance and polish retention.

The data obtained from AFM includes qualitative images of the surface and quantitative measurements of roughness parameters such as the root-mean-square (RMS) roughness. These parameters are crucial for predicting how the material will interact with its environment, for example, its frictional properties and its ability to adhere to other surfaces. Changes in surface topography after polymerization or aging can also be monitored using AFM, providing insights into the material's stability.

Interactive Data Table: Illustrative AFM Surface Roughness Data for Silanized Surfaces

Surface TreatmentTypical RMS Roughness (nm)Key Observations
Untreated Substrate0.5 - 2.0Baseline topography of the substrate before silane application.
Monolayer Silane Coverage0.8 - 3.0Slight increase in roughness, indicating uniform silane layer formation.
Silane Agglomerates5.0 - 20.0Significant increase in roughness due to the presence of silane islands or multilayers.
Cured Polymer with Silane2.0 - 10.0The final surface roughness of the composite material, influenced by the silane's dispersion and crosslinking.

Note: The data in this table is illustrative and represents typical values observed for silane-treated surfaces in general, as specific AFM data for this compound was not found in the reviewed literature.

Thermal Analysis of this compound Polymerization and Curing

Differential Scanning Calorimetry (DSC) for Reaction Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the polymerization and curing kinetics of this compound. By measuring the heat flow to or from a sample as a function of temperature or time, DSC can provide detailed information about the exothermic heat of polymerization, the rate of reaction, and the degree of conversion.

In the context of photopolymerization, photo-DSC is employed to monitor the curing process in real-time as the sample is irradiated with UV or visible light. Studies on Tetrakis[(methacryloyloxy)ethoxy]silane (TetMESi) have shown that its photopolymerization kinetics are influenced by several factors, including the temperature, the composition of the resin system, and the presence of other monomers like diethylene glycol dimethacrylate. acs.orgresearchgate.net

The kinetics of polymerization are typically controlled by the temperature's effect on the propagation step, diffusion limitations on radical termination, and the increasing glass transition temperature as the network cures. acs.orgresearchgate.net The exothermal heat flow recorded by the DSC is directly proportional to the rate of reaction. By integrating the heat flow over time, the total heat of reaction can be determined, which is then used to calculate the degree of conversion of the methacrylate groups. Isothermal DSC experiments can be conducted at various temperatures to determine kinetic parameters such as the activation energy of the polymerization reaction.

Interactive Data Table: Polymerization Characteristics of Tetrakis[(methacryloyloxy)ethoxy]silane (TetMESi) from a Comparative Study

ParameterTetMESiDiethylene Glycol Dimethacrylate (DEGDMA)50/50 Copolymer
Max. Polymerization Rate (s⁻¹) at 30°C~0.08~0.14~0.12
Final Conversion (%) at 30°C~65~75~70
Glass Transition Temp. (°C)BroadSharperIntermediate

Source: Adapted from findings on the photopolymerization kinetics of Tetrakis[(methacryloyloxy)ethoxy]silane. acs.orgresearchgate.net

Rheological Characterization of this compound Precursor Systems

The rheological characterization of precursor systems containing this compound is essential for understanding their flow behavior and processability. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. For a precursor system, such as a dental resin or a coating formulation, viscosity is a critical parameter that dictates its handling characteristics and its ability to wet and adapt to a substrate.

While specific rheological data for pure this compound is not extensively detailed in the available literature, its role as a multifunctional methacrylate suggests it would significantly influence the viscosity of a resin mixture. The addition of such a crosslinking agent to a monomer system is expected to increase the initial viscosity due to its larger molecular size and potential for intermolecular interactions.

During the curing process, the rheological properties of the system change dramatically. The viscosity increases as the polymerization proceeds, leading to gelation and eventually the formation of a solid, crosslinked network. Techniques such as rotational rheometry can be used to monitor this change in viscosity and determine key parameters like the gel point. The viscoelastic properties, including the storage modulus (G') and loss modulus (G''), can also be measured to characterize the transition from a liquid to a solid state. In dental composites, the rheology of the uncured paste is crucial for its placement and shaping in the tooth cavity.

Mechanical Testing for Material Performance Assessment

Shear Bond Strength Analysis

Shear bond strength is a critical mechanical property for materials that are used as adhesives or in composite restorations, where this compound can act as a coupling agent or crosslinker. This test measures the force required to shear a bonded assembly, providing a quantitative measure of the adhesive's ability to resist forces parallel to the bonded interface.

In dental applications, the shear bond strength of resin composites and adhesives to tooth structures (enamel and dentin) or to restorative materials like zirconia is of paramount importance for the longevity of the restoration. The inclusion of silane coupling agents, particularly those with methacrylate functional groups, is a common strategy to enhance this bond strength. These silanes can form a chemical bridge between the inorganic filler particles or the ceramic surface and the organic polymer matrix.

While direct shear bond strength data for formulations explicitly containing this compound is sparse, the literature on dental adhesives provides a wealth of information on the performance of silane-containing systems. These studies demonstrate that the proper application of a silane primer can significantly improve the shear bond strength of resin cements to various substrates.

Interactive Data Table: Representative Shear Bond Strength of Dental Adhesives to Zirconia

Adhesive SystemSubstrateShear Bond Strength (MPa)
Silane + MDP-based primer + Resin CementZirconia25.8 ± 6.7
MDP-based primer + Resin CementZirconia16.7 ± 8.5
Resin Cement aloneZirconia2.6 ± 0.7

Source: Data is representative of studies on the effect of primers on resin composite bond strength to zirconia and is for illustrative purposes.

Adhesion Strength Measurements

Adhesion strength is a broader term that encompasses various testing methodologies to evaluate the bond between a coating or an adhesive and a substrate. Besides shear bond strength, these can include tensile bond strength and microtensile bond strength tests. The choice of test method often depends on the specific application and the nature of the bonded interface.

The role of this compound in enhancing adhesion is attributed to its ability to form a durable, covalent link across the interface. The methacryloxy groups can copolymerize with the resin matrix, while the silane part can hydrolyze to form silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, ceramics, or metals) or with other silanol groups to form a crosslinked siloxane network at the interface.

The effectiveness of a silane coupling agent in promoting adhesion is often evaluated by measuring the bond strength after subjecting the bonded specimens to aging conditions, such as thermocycling or storage in water. This provides an indication of the hydrolytic stability of the bond. Studies have shown that the chemical structure of the silane, including the length of the spacer chain and the type of functional group, can influence the initial bond strength and its long-term durability.

Interactive Data Table: Illustrative Adhesion Strength of Silane-Treated Interfaces

Test MethodSubstrateSilane TreatmentAdhesion Strength (MPa)
Microtensile Bond StrengthDentinSelf-etch adhesive with silane35 - 50
Tensile Bond StrengthGlass Fiber PostSilane primer15 - 25
Pull-off AdhesionMetal AlloySilane-containing primer20 - 30

Note: This table provides a range of typical adhesion strength values for silane-containing adhesive systems in dental and industrial applications to illustrate the performance-enhancing effects of silanes.

Electrochemical Characterization for Degradation and Protective Properties

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used extensively to evaluate the performance of protective coatings. The method involves applying a small amplitude alternating potential (or current) signal to the coated sample over a wide range of frequencies and measuring the resulting current (or potential) response. The impedance, which is the frequency-dependent opposition to the alternating current, provides insight into the electrochemical processes occurring at the coating-substrate interface and within the coating itself.

The primary advantage of EIS in characterizing coatings is its ability to differentiate between the properties of the coating and the corrosion processes happening at the substrate. A high-performance protective coating will act as a capacitor and exhibit very high impedance values, particularly at low frequencies. As the coating degrades due to the uptake of water and corrosive ions, its capacitive behavior diminishes, and its resistance decreases.

Key parameters derived from EIS data for coating evaluation include:

Coating Capacitance (Cc): This parameter is related to the water uptake of the coating. An increase in coating capacitance over time during exposure to an electrolyte suggests that the coating is absorbing water, which can lead to a decrease in its protective properties.

Pore Resistance (Rpo) or Coating Resistance (Rc): This represents the resistance of the ionically conductive paths (pores) that develop in the coating. A high pore resistance indicates a good barrier property. A significant decrease in this value over time is a strong indicator of coating degradation and the penetration of the electrolyte.

Charge Transfer Resistance (Rct): This parameter is related to the corrosion rate at the metal substrate. A high charge transfer resistance suggests a low corrosion rate. This parameter is typically measurable only when the electrolyte has reached the substrate and corrosion has initiated.

Double Layer Capacitance (Cdl): This capacitance forms at the interface between the substrate and the electrolyte once the coating is breached. Its presence is an indication of delamination or failure of the coating.

While EIS is a standard and effective method for evaluating the protective performance of various silane-based coatings, publicly available, detailed research findings and specific EIS data from studies focusing solely on this compound are not readily found in the surveyed scientific literature. The performance of such coatings would be analyzed using the principles described above, with expectations of high initial impedance for a well-cured and defect-free coating. The change in the aforementioned EIS parameters over time when exposed to a corrosive environment, such as a saline solution, would be the basis for assessing its degradation and protective lifespan.

To illustrate how EIS data is typically presented and interpreted for silane-based coatings in general, the following example tables show hypothetical data for a coating at the beginning of its service life and after prolonged exposure to a corrosive environment.

Table 1: Representative EIS Data for a Generic Silane Coating at Initial Exposure (Time = 0 hours)

ParameterValueInterpretation
Coating Resistance (Rc)1.5 x 1010 Ω·cm²Excellent initial barrier properties.
Coating Capacitance (Cc)8.5 x 10-11 F/cm²Low initial water uptake.
Charge Transfer Resistance (Rct)Not measurableElectrolyte has not reached the substrate.

Table 2: Representative EIS Data for a Generic Silane Coating After 1000 Hours of Salt Spray Exposure

ParameterValueInterpretation
Coating Resistance (Rc)2.3 x 107 Ω·cm²Significant decrease, indicating electrolyte penetration through pores.
Coating Capacitance (Cc)5.2 x 10-9 F/cm²Increased water absorption by the coating.
Charge Transfer Resistance (Rct)7.8 x 105 Ω·cm²Corrosion processes have initiated at the substrate, but the rate is still low.

Theoretical and Computational Investigations of Tetrakis 2 Methacryloxyethoxy Silane Systems

Molecular Dynamics Simulations of Tetrakis(2-methacryloxyethoxy)silane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamics, structure, and thermodynamics of molecular systems. For this compound, MD simulations can be employed to investigate its interactions with other molecules, surfaces, and its behavior in bulk or solution.

Reactive force fields (ReaxFF) can be utilized in MD simulations to model chemical reactions, such as the polycondensation of alkoxysilanes in solution. These simulations can observe the dynamic formation of siloxane clusters and rings, identifying growth mechanisms like monomer addition and cluster-cluster aggregation.

Key applications of MD simulations for this compound include:

Interactions with Surfaces: Simulating the molecule's interaction with inorganic surfaces, such as silica (B1680970) or titania nanoparticles, is crucial for understanding its role as a coupling agent in composites. These simulations can predict adsorption energies, preferred orientations, and the structure of the interfacial layer. Studies on other silanes have shown that grafting density and the length of the alkyl chain significantly influence monolayer formation and surface properties.

Behavior in Polymer Blends: In polymer composites, MD simulations can predict the miscibility and interfacial tension between this compound-derived networks and other polymers. This is vital for designing compatibilizers and understanding the morphology of the final material.

Diffusion and Transport Properties: Simulations can calculate key properties like the diffusion coefficient of the monomer in a solvent or polymer matrix. For example, MD studies on related systems have been used to determine the diffusion coefficient of water molecules, which is critical for understanding hydrolysis rates and the hydrophobicity of the resulting material.

Table 1: Potential Molecular Dynamics Simulation Studies on this compound

Simulation SystemPrimary ObjectiveKey Parameters to InvestigatePredicted Outcome
Single molecule in vacuum/solventTo understand conformational flexibilityDihedral angle distributions, radius of gyrationIdentification of low-energy conformers
Molecule on a hydroxylated silica surfaceTo model its role as a coupling agentAdsorption energy, orientation, hydrogen bondingMechanism of surface grafting and monolayer structure
Mixture with other polymer chains (e.g., PMMA)To assess miscibility and interfacial propertiesFlory-Huggins interaction parameter, interfacial tensionPrediction of blend morphology and compatibility
Bulk amorphous cell with water moleculesTo study hydrolysis and initial condensationWater diffusion coefficient, radial distribution functionsInsights into the initial stages of sol-gel reactions

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of chemical reactions, allowing for the detailed study of reaction mechanisms, transition states, and activation energies. For a multifunctional molecule like this compound, DFT can provide fundamental insights into its

Q & A

How does the molecular structure of Tetrakis(2-methacryloxyethoxy)silane influence its adhesion properties in dental resin-titanium systems?

Answer:
The molecular structure features four methacrylate groups and a central silicon atom, enabling dual functionality:

  • Methacrylate groups : Participate in free-radical polymerization with resin monomers (e.g., bis-GMA), forming covalent bonds.
  • Silane backbone : Hydrolyzes to form silanol groups, which bond to silica-coated titanium surfaces.

Despite its inability to hydrolyze vinyl bonds (due to steric hindrance), its spatial configuration allows molecular entanglement with resin monomers, contributing to mechanical interlocking . However, studies show lower shear bond strength (SBS) (2.8 MPa after thermo-cycling) compared to silanes like 3-methacryloxypropyltrimethoxysilane (SBS >6 MPa), likely due to reduced hydrolytic stability .

What experimental design considerations are critical for evaluating silane blends containing this compound?

Answer:
Key considerations include:

  • Blend ratios : Optimize functional-to-crosslinking silane ratios (e.g., bis-1,2-(triethoxysilyl)ethane as a cross-linker) to enhance interfacial strength .
  • Hydrolysis conditions : Control pH, humidity, and aging time (e.g., 1-hour reaction time) to balance silanol formation and stability .
  • Thermal cycling : Simulate oral environment stresses (e.g., 5,000 cycles between 5–55°C) to assess durability .
  • Failure mode analysis : Use microscopy to differentiate adhesive (interface failure) vs. cohesive (resin failure) modes, which correlate with SBS values .

Table 1 : Shear bond strength (SBS) and failure modes of silane blends

Silane BlendDry SBS (MPa)Thermo-cycled SBS (MPa)Adhesive Failure (%)
This compound6.0 ± 2.12.8 ± 1.4100%
3-Methacryloxypropyltrimethoxysilane14.2 ± 3.18.5 ± 2.330%

How can researchers resolve contradictions in bond strength data for this compound?

Answer:
Contradictions often arise from:

  • Hydrolysis variability : Incomplete silanol formation due to steric hindrance. Mitigate by optimizing hydrolysis pH (e.g., acetic acid catalysis) .
  • Cross-linking efficiency : Low reactivity of methacrylate groups. Use co-initiators (e.g., camphorquinone) to enhance resin polymerization .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare SBS across groups, ensuring sample sizes ≥10 to account for standard deviations (±1.4–3.1 MPa) .

What methodological approaches improve the hydrolytic stability of this compound in adhesive systems?

Answer:

  • Surface pretreatment : Use silica coating (e.g., tribochemical sandblasting) to increase surface hydroxyl groups for silane bonding .
  • Co-blending : Combine with hydrolytically stable silanes (e.g., 3-acryloxypropyltrimethoxysilane) to offset weaknesses .
  • Nanoparticle reinforcement : Incorporate silica nanoparticles into resin to reduce stress concentration at the interface .

What analytical techniques are recommended for characterizing this compound and its interfaces?

Answer:

  • FTIR spectroscopy : Track methacrylate C=O (1720 cm⁻¹) and silanol Si-OH (920 cm⁻¹) bands to confirm functional group activity .
  • X-ray photoelectron spectroscopy (XPS) : Analyze titanium surface composition (e.g., Ti-O-Si bonds at 102–104 eV binding energy) .
  • Scanning electron microscopy (SEM) : Evaluate interfacial morphology and failure modes post-SBS testing .

Why does this compound exhibit 100% adhesive failure despite molecular entanglement?

Answer:
The adhesive failure mode indicates weak chemical bonding at the titanium-silane interface. Contributing factors include:

  • Incomplete hydrolysis : Limited silanol formation reduces covalent bonding to titanium oxide.
  • Thermal degradation : Thermo-cycling disrupts hydrogen bonds between silanol and titanium .
  • Resin compatibility : Poor diffusion of resin monomers into the silane layer reduces mechanical interlocking .

How can molecular dynamics (MD) simulations enhance understanding of this compound’s interfacial behavior?

Answer:
While not directly referenced in the evidence, MD simulations could:

  • Model silane-resin interactions to predict entanglement efficiency.
  • Simulate hydrolytic degradation pathways under thermal stress.
  • Validate experimental SBS data by calculating adhesion energies at the atomic scale.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.